(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of JNJ-40411813 and belongs to the class of piperidine derivatives. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in different fields.
Scientific Research Applications
Pharmacological Evaluation
Research on derivatives closely related to (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, such as novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, has demonstrated potential pharmacological applications. These derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in various animal models, suggesting their potential for pain management (Tsuno et al., 2017).
Synthetic Methodologies
The synthesis of compounds incorporating both piperidine and pyridine rings, such as (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone, highlights the challenges in synthesizing heterocycles efficiently. A reported efficient method through six steps starting from D-pyroglutaminol demonstrates the complexity and the innovative approaches required in synthetic organic chemistry (Zhang et al., 2020).
Interaction with Biological Targets
Studies on compounds similar to this compound have explored their interaction with biological targets. For instance, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized, demonstrating efficacy as c-Met/ALK dual inhibitors with potential antitumor activity (Li et al., 2013).
Antimicrobial Activity
Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has shown that these compounds exhibit notable antimicrobial activity against various pathogenic bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound might also target similar bacterial strains.
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes
Biochemical Pathways
Similar compounds have been reported to interfere with the metabolic pathways ofMycobacterium tuberculosis H37Ra , leading to its inhibition
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound might also have similar effects
Action Environment
Similar compounds are known to be stable under a variety of conditions , suggesting that this compound might also exhibit similar stability
properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-4-7-16(19-13)22-14-8-11-20(12-9-14)17(21)15-6-2-3-10-18-15/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOPUOBIFQWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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